4-Methylbenzoic anhydride
Overview
Description
4-Methylbenzoic anhydride, also known as 4-Methylbenzoic acid anhydride, is an organic compound with the molecular formula C16H14O3. It is a derivative of benzoic acid and is characterized by the presence of two 4-methylbenzoic acid units linked by an anhydride bond. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Scientific Research Applications
4-Methylbenzoic anhydride has several applications in scientific research, including:
Mechanism of Action
Target of Action
4-Methylbenzoic anhydride is a complex organic compound
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Biochemical pathways refer to the series of chemical reactions that occur within a cell. When a compound like this compound interacts with its target, it can affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects can include changes in cell behavior, gene expression, or protein function.
Safety and Hazards
4-Methylbenzoic anhydride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Relevant Papers Relevant papers related to this compound can be found on various scientific databases and journals . These papers provide more detailed information about the compound’s properties, synthesis, and potential applications.
Biochemical Analysis
Biochemical Properties
4-Methylbenzoic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The compound’s interaction with proteins can lead to changes in protein structure and function, influencing cellular activities.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving microglial cells, this compound was found to inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, it affects the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes in inflammatory pathways . This inhibition results in reduced production of inflammatory mediators, thereby exerting anti-inflammatory effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. The compound is relatively stable at room temperature but can degrade over time, especially under conditions of high humidity and temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory properties without significant adverse effects. At higher doses, it can lead to toxicity and adverse effects such as liver damage and oxidative stress . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of metabolites that may have different biological activities. Understanding these pathways is crucial for predicting the compound’s effects and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm but can also be found in other cellular compartments such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzoic anhydride can be synthesized through the reaction of 4-methylbenzoic acid with acetic anhydride or by the dehydration of 4-methylbenzoic acid using a dehydrating agent such as phosphorus pentoxide (P2O5). The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the anhydride bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The choice of reagents and reaction conditions may vary based on the desired scale and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzoic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: Reacts with nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Undergoes oxidation reactions to form carboxylic acids.
Common Reagents and Conditions:
Water: Hydrolysis to form 4-methylbenzoic acid.
Alcohols: Esterification to form esters.
Amines: Amidation to form amides.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Major Products:
Carboxylic Acids: Formed from hydrolysis and oxidation reactions.
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Comparison with Similar Compounds
Benzoic Anhydride: Similar structure but lacks the methyl group at the para position.
Acetic Anhydride: Contains acetic acid units instead of 4-methylbenzoic acid units.
Phthalic Anhydride: Contains a phthalic acid unit, differing in structure and reactivity.
Uniqueness: 4-Methylbenzoic anhydride is unique due to the presence of the methyl group at the para position, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can also affect its physical properties and applications compared to other anhydrides .
Properties
IUPAC Name |
(4-methylbenzoyl) 4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-3-7-13(8-4-11)15(17)19-16(18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMLLSSSTGHJJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157441 | |
Record name | 4-Methylbenzoic acid anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13222-85-0 | |
Record name | 4-Methylbenzoic acid anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013222850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzoic acid anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methylbenzoyl) 4-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-hydroxy-4-methylbenzoic anhydride (HMA) exert its anti-neuroinflammatory effects?
A1: Research suggests that HMA exerts its anti-neuroinflammatory effects by inhibiting the activation of microglia, immune cells in the brain. [] HMA accomplishes this by:
- Suppressing inflammatory mediators: HMA significantly reduces the production of nitric oxide (NO), an important signaling molecule involved in inflammation, by inhibiting the expression of inducible nitric oxide synthase (iNOS). []
- Inhibiting pro-inflammatory cytokine release: HMA effectively lowers the levels of pro-inflammatory cytokines, such as interleukin (IL)-1beta, IL-6, and tumor necrosis factor-alpha (TNF-α), which are key players in the inflammatory cascade. []
- Modulating NF-κB signaling: Mechanistically, HMA appears to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a crucial regulator of inflammation, by promoting the phosphorylation of its inhibitor, IκBα. [] This prevents NF-κB translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Q2: What evidence supports the potential therapeutic benefit of HMA in Parkinson's disease?
A2: Preclinical studies using a mouse model of Parkinson's disease (PD) induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) demonstrate promising results:
- Reduced microglial activation: Oral administration of HMA effectively prevented the activation of microglia in the brains of mice treated with MPTP. [] This suggests a potential neuroprotective effect, as microglial activation contributes to neuronal damage in PD.
- Improved behavioral deficits: HMA treatment significantly attenuated the severity of Parkinsonian-like motor impairments in MPTP-treated mice, as assessed by the pole test. [] This finding indicates that HMA might improve motor function in PD.
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